4-(2-((3-Methoxyphenethyl)amino)ethyl)phenol
Description
Molecular Characteristics
The compound’s structure shares close analogies with isomers such as 3-(2-((3-methoxyphenethyl)amino)ethyl)phenol, differing only in the substitution pattern of the phenolic hydroxyl group. Computational descriptors, including SMILES notation (CN(CCC1=CC=CC=C1)CCC2=CC=C(C=C2)O), further clarify its connectivity.
Historical Context in Organic Chemistry Research
Phenethylamine derivatives gained prominence in the mid-20th century as scaffolds for studying neurotransmitter analogs and synthetic intermediates. The introduction of methoxy groups into such frameworks emerged alongside advances in Friedel-Crafts alkylation and reductive amination techniques. While 4-(2-((3-Methoxyphenethyl)amino)ethyl)phenol itself lacks a well-documented synthesis timeline, its structural relatives—such as 3-methoxy-N-methylphenethylamine hydrochloride (CAS 53102-69-5)—were first reported in the 1970s. Early work on similar compounds focused on optimizing amine protection strategies and regioselective etherification, as seen in the synthesis of 2-[2-(3-methoxyphenyl)ethyl]phenol (CAS 10585448).
The compound’s design reflects broader trends in modular organic synthesis, where ethylenediamine linkers and methoxy-aromatic motifs are leveraged to tune physicochemical properties like solubility and logP. Innovations in chromatographic purification, noted in the isolation of related trifluoromethanesulfonate intermediates, further enabled the characterization of such derivatives.
Position Within Phenethylamine Derivatives
4-(2-((3-Methoxyphenethyl)amino)ethyl)phenol occupies a niche within the phenethylamine family, distinguished by:
- Hybrid aromatic systems : The 3-methoxyphenyl and 4-hydroxyphenyl groups introduce electronic asymmetry, potentially influencing dipole interactions in supramolecular contexts.
- Extended alkylamine chain : The ethylenediamine spacer extends conformational flexibility compared to simpler phenethylamines like dopamine or tyramine, altering rotational freedom and hydrogen-bonding capacity.
- Methoxy substitution : The 3-methoxy group on the pendant aromatic ring modulates electron density, a feature shared with bioactive compounds like mescaline but devoid of psychoactive implications in this context.
Structural Comparison to Key Phenethylamines
| Compound | Core Structure Differences | Functional Relevance |
|---|---|---|
| Dopamine | Catechol hydroxyl groups, primary amine | Neurotransmitter precursor |
| Mescaline | 3,4,5-Trimethoxyphenethylamine | Serotonergic agonist |
| 3-[1-(Dimethylamino)ethyl]phenol | Dimethylaminoethyl substituent | Synthetic intermediate |
| 4-(2-((3-Methoxyphenethyl)amino)ethyl)phenol | Tertiary amine, dual aromatic systems | Structural novelty, research tool |
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
4-[2-[2-(3-methoxyphenyl)ethylamino]ethyl]phenol |
InChI |
InChI=1S/C17H21NO2/c1-20-17-4-2-3-15(13-17)10-12-18-11-9-14-5-7-16(19)8-6-14/h2-8,13,18-19H,9-12H2,1H3 |
InChI Key |
GXPPLFNAKKURNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Preparation via Sarpogrelate Intermediate Route
One industrially relevant method involves the preparation of a Sarpogrelate intermediate closely related to 4-(2-((3-Methoxyphenethyl)amino)ethyl)phenol:
- Starting materials: 3-methoxyphenylacetic acid and salicylic aldehyde.
- Step 1: Perkin reaction between 3-methoxyphenylacetic acid, salicylic aldehyde, an organic base, and acetic anhydride to form 2-(3-methoxyphenyl)-3-(2-acetoxy-phenyl)acrylic acid.
- Step 2: Decarboxylation under quinoline and copper catalysis to yield 3-methoxy-2'-acetoxystilbene.
- Step 3: Hydrolysis to obtain 2-((3-methoxy)styryl)phenol.
- Step 4: Catalytic hydrogenation of the styryl intermediate to yield 2-((3-methoxyphenethyl)amino)phenol derivatives.
This method is characterized by:
- Mild reaction conditions.
- No need for hydroxyl protection/deprotection.
- High yield and cost-effectiveness.
- Short synthetic route suitable for industrial scale.
| Step | Reaction Type | Key Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Perkin condensation | 3-methoxyphenylacetic acid, salicylic aldehyde, organic base, acetic anhydride | 2-(3-methoxyphenyl)-3-(2-acetoxy-phenyl)acrylic acid |
| 2 | Decarboxylation | Quinoline, copper catalyst | 3-methoxy-2'-acetoxystilbene |
| 3 | Hydrolysis | Hydrolytic conditions | 2-((3-methoxy)styryl)phenol |
| 4 | Catalytic hydrogenation | Hydrogen, catalyst | 2-((3-methoxyphenethyl)amino)phenol |
This pathway was disclosed in patent CN102516043A and is notable for industrial applicability.
Preparation via Bromination and Methoxide Exchange
Another detailed method focuses on the synthesis of related methoxyethyl phenols, which are precursors or analogs in the preparation of the target compound:
- Step 1: Bromination of 4-hydroxyacetophenone to produce alpha-bromo-4-hydroxyacetophenone.
- Step 2: Methoxide-bromide exchange using alkali metal methoxide or methanol with alkali metal hydroxide to yield alpha-methoxy-4-hydroxyacetophenone.
- Step 3: Single-step catalytic hydrogenation of alpha-methoxy-4-hydroxyacetophenone to produce 4-(2'-methoxyethyl)phenol.
This method improves upon older, more complex routes by simplifying the synthesis and directly hydrogenating the ketone intermediate.
| Step | Reaction Type | Key Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Bromination | Bromine, 4-hydroxyacetophenone, ethyl acetate, chloroform | alpha-bromo-4-hydroxyacetophenone |
| 2 | Methoxide-bromide exchange | Alkali metal methoxide or methanol + alkali hydroxide, nitrogen atmosphere | alpha-methoxy-4-hydroxyacetophenone |
| 3 | Catalytic hydrogenation | Hydrogen gas, hydrogenation catalyst | 4-(2'-methoxyethyl)phenol |
This method is well-documented in European patent EP0449602A1 and its associated literature, providing a scalable and efficient route.
Aminoalkylation and Reductive Amination Approaches
Recent research also explores the synthesis of related aminoalkyl phenol derivatives via:
- Reductive amination of aminoalkyl-phenol intermediates with paraformaldehyde or aldehydes in the presence of acid catalysts.
- Use of deep eutectic solvents (DES) as green reaction media.
- Catalytic hydrogenation or iridium-catalyzed reactions to form tetrahydroisoquinolines or related amines.
Typical reaction conditions include heating at 80–120 °C for 24 hours, followed by purification via chromatography.
| Reaction Type | Conditions/Notes | Outcome |
|---|---|---|
| Reductive amination | Paraformaldehyde, acid catalyst, DES, 80–120 °C, 24 h | Formation of aminoalkyl phenol derivatives |
| Catalytic hydrogenation | Iridium catalyst, CPME solvent, acidic buffer | Cyclized or reduced amine products |
This approach offers versatility for synthesizing a variety of substituted phenethylamines including 3-methoxyphenethyl derivatives.
Comparative Analysis of Methods
Summary of Research Findings
- The Sarpogrelate intermediate method offers a practical industrial route with high yields and straightforward purification, avoiding protection steps and harsh conditions.
- The bromination and methoxide exchange method improves on older complex syntheses by providing a direct hydrogenation step to the target phenol, suitable for scale-up.
- The reductive amination approach using aminoalkyl phenols and aldehydes in green solvents is promising for synthesizing analogs and derivatives, with potential for structural diversity and mild conditions.
- No single method dominates; choice depends on scale, available starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-((3-Methoxyphenethyl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Enzyme Inhibition and Receptor Binding
Research indicates that 4-(2-((3-Methoxyphenethyl)amino)ethyl)phenol can act as an inhibitor for certain enzymes and modulate receptor activities. Its structural similarity to biologically active molecules suggests it may exhibit significant anti-inflammatory and analgesic effects. Studies have shown that compounds with similar structures often target specific pathways involved in pain perception and inflammation.
Potential Therapeutic Uses
The compound has been investigated for its potential use in treating various disorders. For instance, it may serve as a lead compound for developing drugs targeting neurotransmitter pathways involved in conditions such as depression and anxiety. The presence of both methoxy and amino groups enhances its interaction with biological targets, which could lead to novel therapeutic avenues.
Synthesis of Derivatives
The synthesis of 4-(2-((3-Methoxyphenethyl)amino)ethyl)phenol can be achieved through several methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. This compound can also be utilized as a precursor for synthesizing more complex molecules, including those with potential pharmacological activity .
Case Studies in Drug Development
Several studies have highlighted the role of similar compounds in drug discovery. For example, derivatives of 4-(2-((3-Methoxyphenethyl)amino)ethyl)phenol have been explored for their efficacy as orexin receptor antagonists, which are useful in treating sleep disorders such as insomnia and narcolepsy .
Mechanism of Action
The mechanism of action of 4-(2-((3-Methoxyphenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituted Phenethylaminoethylphenols
Key Insights :
- Methoxy placement: The 3-methoxy group on the phenethyl chain in the target compound may enhance lipophilicity compared to 4-(2-Aminoethyl)-2-methoxyphenol, where methoxy is on the phenol ring .
Methoxy-Substituted Phenol Derivatives
Key Insights :
- Methoxy vs. ethoxy : Ethoxy groups (e.g., in Schiff base derivatives ) increase steric hindrance and alter electronic effects compared to methoxy.
- Biological activity : Methoxymethyl derivatives (e.g., ) are often associated with enhanced bioavailability due to balanced lipophilicity.
Research Findings and Implications
Structural Influences on Activity
- Amine functionality : Primary amines (as in the target compound) enhance hydrogen-bonding interactions with biological targets compared to methyl-substituted analogs .
- Methoxy positioning: 3-Methoxy on the phenethyl group may improve blood-brain barrier penetration compared to phenol-ring methoxy derivatives .
Biological Activity
4-(2-((3-Methoxyphenethyl)amino)ethyl)phenol, a phenolic compound with significant structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features:
- A hydroxyl group attached to a benzene ring.
- An aminoethyl group substituted with a 3-methoxyphenethyl moiety .
These structural elements contribute to its diverse chemical reactivity and biological activity, particularly in modulating enzymatic and receptor functions.
Biological Activity Overview
Research indicates that compounds with structural similarities to 4-(2-((3-Methoxyphenethyl)amino)ethyl)phenol exhibit various biological activities, including:
- Anti-inflammatory effects
- Analgesic properties
- Neuroprotective potential
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-(2-Aminoethyl)-2-methoxyphenol | C9H13NO2 | Metabolite of dopamine; potential biomarker for tumors |
| 4-Ethylphenol | C8H10O | Associated with off-odors in wine; volatile phenolic compound |
| Phenol, 4-(2-aminoethyl)- | C8H11NO | Exhibits neuroactive properties; involved in neurotransmitter pathways |
The biological activity of 4-(2-((3-Methoxyphenethyl)amino)ethyl)phenol is largely attributed to its interactions with various biological targets. Studies suggest that it may act as a modulator of:
- Enzymatic Pathways : The compound may influence enzymes involved in inflammatory processes.
- Receptor Activities : It has been studied for its potential effects on adenosine receptors, which play a crucial role in neuroinflammation and neuroprotection.
Anti-inflammatory Activity
A study examined the anti-inflammatory properties of similar phenolic compounds using a microglial model. The results indicated that compounds with methoxy and amino substitutions could reduce pro-inflammatory cytokines (IL-1β, IL-6) while promoting anti-inflammatory cytokines (IL-10), suggesting a protective mechanism against neuroinflammation .
Neuroprotective Effects
In another research context, derivatives similar to 4-(2-((3-Methoxyphenethyl)amino)ethyl)phenol were tested for their neuroprotective effects in models of Parkinson's disease. These studies highlighted the potential of such compounds to modulate inflammatory responses in microglial cells, providing insights into their therapeutic applications .
Future Directions
Further research is warranted to elucidate the specific mechanisms through which 4-(2-((3-Methoxyphenethyl)amino)ethyl)phenol exerts its biological effects. Investigating its pharmacokinetics and long-term safety profiles will be essential for developing therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-((3-Methoxyphenethyl)amino)ethyl)phenol, and how can reaction yields be optimized?
- Methodology :
- Use reductive amination between 3-methoxyphenethylamine and 4-(2-aminoethyl)phenol precursors (or derivatives), employing sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C) in methanol or ethanol under inert atmosphere .
- Optimize yields by controlling stoichiometry, pH (e.g., buffered conditions at pH ~5–6), and temperature (25–40°C). Monitor progress via TLC or HPLC .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Techniques :
- X-ray crystallography : Use SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve crystal structures .
- Spectroscopy : Employ UV-Vis (for electronic transitions) and FT-IR (to identify functional groups like phenolic -OH and amine -NH).
- Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict molecular orbitals and electrostatic potentials .
Q. What safety precautions are critical when handling this compound in the lab?
- Guidelines :
- Wear PPE (gloves, goggles, lab coat) due to risks of skin/eye irritation (Category 2/2A per GHS) .
- Use fume hoods to avoid inhalation. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can researchers investigate the compound’s potential as a ligand in coordination chemistry?
- Experimental Design :
- Synthesize metal complexes (e.g., Zn²⁺, Cu²⁺) and characterize via single-crystal XRD (SHELX suite) and EPR spectroscopy to study metal-ligand bonding .
- Compare stability constants (logβ) with similar ligands (e.g., phenethylamine derivatives) using potentiometric titrations .
Q. What strategies are effective for resolving contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation)?
- Approach :
- Perform dose-response assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature, buffer).
- Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to cross-validate results .
- Check for off-target interactions via selectivity profiling against related enzymes .
Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be evaluated in vitro?
- Protocols :
- Liver microsome assays : Incubate with NADPH and monitor degradation via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms .
- Plasma protein binding : Employ equilibrium dialysis or ultrafiltration followed by HPLC quantification .
Q. What methods are suitable for assessing its genotoxicity and cellular uptake mechanisms?
- Assays :
- Ames test (bacterial reverse mutation) to detect mutagenicity .
- Comet assay (single-cell gel electrophoresis) for DNA damage in mammalian cells .
- Flow cytometry : Track cellular internalization using fluorescently tagged analogs .
Data Analysis and Troubleshooting
Q. How should researchers address discrepancies in crystallographic data refinement?
- Solutions :
- Check for twinning or disorder using SHELXD/SHELXE .
- Validate hydrogen bonding networks with PLATON or Mercury .
- Compare experimental and simulated PXRD patterns to confirm phase purity .
Q. What computational tools can predict the compound’s interaction with biological targets (e.g., GPCRs)?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
